molecular formula C17H14O3 B14339310 Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- CAS No. 104907-56-4

Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)-

Cat. No.: B14339310
CAS No.: 104907-56-4
M. Wt: 266.29 g/mol
InChI Key: WYMHSNMDHJMEFZ-ZHACJKMWSA-N
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Description

Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- typically involves the reaction of benzeneacetic acid with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: This reaction can convert the compound into alcohols or alkanes.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzoic acid derivatives, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with similar aromatic properties.

    Cinnamic acid: Shares the propenyl group but lacks the benzeneacetic acid moiety.

    Benzoylformic acid: Contains a similar aromatic structure but differs in functional groups.

Uniqueness

Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

104907-56-4

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-[2-[(E)-3-phenylprop-2-enoyl]phenyl]acetic acid

InChI

InChI=1S/C17H14O3/c18-16(11-10-13-6-2-1-3-7-13)15-9-5-4-8-14(15)12-17(19)20/h1-11H,12H2,(H,19,20)/b11-10+

InChI Key

WYMHSNMDHJMEFZ-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2CC(=O)O

Origin of Product

United States

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